N-[(4-fluorophenyl)methyl]cyclobutanamine N-[(4-fluorophenyl)methyl]cyclobutanamine
Brand Name: Vulcanchem
CAS No.: 1247056-45-6
VCID: VC8062363
InChI: InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
SMILES: C1CC(C1)NCC2=CC=C(C=C2)F
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol

N-[(4-fluorophenyl)methyl]cyclobutanamine

CAS No.: 1247056-45-6

Cat. No.: VC8062363

Molecular Formula: C11H14FN

Molecular Weight: 179.23 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-fluorophenyl)methyl]cyclobutanamine - 1247056-45-6

Specification

CAS No. 1247056-45-6
Molecular Formula C11H14FN
Molecular Weight 179.23 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]cyclobutanamine
Standard InChI InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2
Standard InChI Key JWUOYCLAZLGCTQ-UHFFFAOYSA-N
SMILES C1CC(C1)NCC2=CC=C(C=C2)F
Canonical SMILES C1CC(C1)NCC2=CC=C(C=C2)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[(4-Fluorophenyl)methyl]cyclobutanamine consists of a cyclobutane ring bonded to a primary amine group, which is further substituted with a 4-fluorobenzyl moiety. The fluorine atom at the para position of the aromatic ring enhances lipophilicity and metabolic stability, critical factors in drug design.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₄FN
Molecular Weight179.23 g/mol
SMILESC1CC(C1)NCC2=CC=C(C=C2)F
InChIKeyJWUOYCLAZLGCTQ-UHFFFAOYSA-N
XLogP3-AA2.8
Hydrogen Bond Acceptor Count2

The compound’s logP value (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility . The absence of hydrogen bond donors and presence of two acceptors further influence its pharmacokinetic profile .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and cyclobutanamine under basic conditions. Sodium hydroxide or potassium carbonate in dichloromethane or toluene facilitates the reaction at room temperature or mild heating. Purification via recrystallization or chromatography yields the final product with high purity.

Industrial Production

Industrial methods employ continuous flow reactors to optimize yield and scalability. Automated systems control parameters such as temperature and pressure, ensuring consistency. Industrial-grade solvents and reagents reduce costs while maintaining quality.

Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing neurotherapeutics and anti-inflammatory agents. Its metabolic stability and blood-brain barrier permeability make it a candidate for CNS-targeted drugs.

Material Science

Fluorinated cyclobutanes are explored as monomers for high-performance polymers, leveraging their rigidity and thermal stability .

Comparative Analysis with Structural Analogues

Table 2: Comparison with Substituted Phenylmethylcyclobutanamines

CompoundSubstituentMolecular Weight (g/mol)XLogP3-AAKey Applications
N-[(3-Fluorophenyl)methyl]cyclobutanamine3-Fluoro179.242.7Enzyme inhibition
N-[(4-Bromo-2-fluorophenyl)methyl]cyclobutanamine4-Bromo, 2-fluoro258.133.0Radioligand synthesis
N-[(4-Methylphenyl)methyl]cyclobutanamine4-Methyl175.272.5Polymer chemistry

The para-fluoro derivative exhibits superior metabolic stability compared to methyl or bromo analogues, underscoring fluorine’s electronic effects .

Future Research Directions

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

  • Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.

  • Synthetic Optimization: Developing enantioselective routes for chiral derivatives.

  • Therapeutic Exploration: Evaluating efficacy in animal models of inflammation and neurodegeneration .

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